molecular formula C17H22N2O4S3 B14983887 N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B14983887
M. Wt: 414.6 g/mol
InChI Key: XIIHLUUXRONTBN-UHFFFAOYSA-N
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Description

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of furan, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their incorporation into the piperidine framework. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the sulfonyl and sulfanyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the sulfonyl group can yield thiol derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of furan, thiophene, and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O4S3

Molecular Weight

414.6 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C17H22N2O4S3/c20-17(18-7-11-24-13-15-5-2-9-23-15)14-4-1-8-19(12-14)26(21,22)16-6-3-10-25-16/h2-3,5-6,9-10,14H,1,4,7-8,11-13H2,(H,18,20)

InChI Key

XIIHLUUXRONTBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCCSCC3=CC=CO3

Origin of Product

United States

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